![molecular formula C20H18Br2O5 B383621 2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384801-94-9](/img/structure/B383621.png)
2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H18Br2O5 and its molecular weight is 498.2g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Benzofuran derivatives, including the structurally related 2-methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, have been the focus of several studies due to their potential applications in pharmaceuticals and materials science. Research efforts have been directed towards synthesizing benzofuran derivatives and exploring their chemical properties and biological activities.
Synthetic Pathways : An efficient synthesis route for benzofuran derivatives showcases the strategic assembly of these compounds, highlighting their importance in drug development and chemical synthesis (Hirokawa, Horikawa, & Kato, 2000). Similarly, another study detailed the synthesis and characterization of new benzofuran derivatives, emphasizing their potential in various scientific applications (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
Biological Activities : The biological activities of benzofuran compounds have been a significant area of research. For example, certain benzofuran derivatives have been evaluated for their anti-HIV activities, indicating their potential use in antiviral therapies (Mubarak et al., 2007). Additionally, the antimicrobial properties of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives were explored, highlighting the relevance of such compounds in developing new antimicrobial agents (Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012).
Chemical Transformations : Research on the chemical transformations of benzofuran derivatives provides insights into their versatility and potential applications in synthetic chemistry. For instance, studies on the Friedel-Crafts reaction involving benzofuran derivatives reveal complex chemical behaviors and synthetic possibilities, further underscoring the scientific interest in these compounds (Kawase, Okada, & Miwa, 1970).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzylisothioureas, which are potent inhibitors of the divalent metal transporter 1 (dmt1) .
Mode of Action
It’s likely that it interacts with its targets through a process of binding and inhibition, similar to other compounds in its class .
Biochemical Pathways
Given its structural similarity to other organoboron compounds, it may be involved in suzuki–miyaura coupling reactions .
Result of Action
Similar compounds have been used in the synthesis of benzylisothioureas, which are known to inhibit the divalent metal transporter 1 (dmt1) .
Action Environment
Like many chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2O5/c1-12-19(20(23)25-8-7-24-2)15-9-18(16(22)10-17(15)27-12)26-11-13-3-5-14(21)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHYNILLSDNFSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Br)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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